molecular formula C20H17FN6O B10987539 N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B10987539
M. Wt: 376.4 g/mol
InChI Key: ZGPJLZBGQUUZAD-UHFFFAOYSA-N
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Description

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a unique combination of a carbazole and a tetrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Carbazole Core: The initial step often involves the synthesis of the carbazole core, which can be achieved through the Fischer indole synthesis or other cyclization methods.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Tetrazole Ring: The tetrazole ring is usually formed by the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Coupling of the Carbazole and Tetrazole Units: The final step involves coupling the carbazole and tetrazole units through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of carbazole-quinones.

    Reduction: Formation of amines or alcohols from nitro or carbonyl groups.

    Substitution: Replacement of the fluorine atom with nucleophiles like methoxide or amine groups.

Scientific Research Applications

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent. It may inhibit specific enzymes or signaling pathways involved in disease progression.

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets can vary depending on the specific biological context and the disease being studied.

Comparison with Similar Compounds

    N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it potentially more effective in certain applications compared to its chloro or bromo analogs.

Properties

Molecular Formula

C20H17FN6O

Molecular Weight

376.4 g/mol

IUPAC Name

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C20H17FN6O/c21-12-8-9-16-15(10-12)13-5-3-6-17(19(13)23-16)24-20(28)14-4-1-2-7-18(14)27-11-22-25-26-27/h1-2,4,7-11,17,23H,3,5-6H2,(H,24,28)

InChI Key

ZGPJLZBGQUUZAD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=CC=CC=C4N5C=NN=N5

Origin of Product

United States

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